![molecular formula C14H27NO3 B2811287 Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate CAS No. 2243505-53-3](/img/structure/B2811287.png)
Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 2243505-53-3 . It has a molecular weight of 257.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H27NO3/c1-13(2,3)18-12(17)15-9-10-8-14(4,5)7-6-11(10)16/h10-11,16H,6-9H2,1-5H3,(H,15,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 257.37 .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate and its derivatives play a significant role as intermediates in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an essential intermediate in creating compounds like omisertinib (AZD9291), an effective treatment for certain types of cancer (Zhao, Guo, Lan, & Xu, 2017).
Enantioselective Synthesis
The compound is crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been analyzed to understand the substitution of the cyclopentane ring, which is vital for the synthesis process (Ober, Marsch, Harms, & Carell, 2004).
Preparation in Organic Chemistry
The compound has applications in preparing various organic structures. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is used in Diels‐Alder reactions, a key synthetic method in organic chemistry (Padwa, Brodney, & Lynch, 2003).
Synthesis of Insecticides
Derivatives of tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate are used in synthesizing insecticides, such as Thiacloprid and Imidacloprid analogues. These compounds play a significant role in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Study of Chemical Reactions
This compound is also studied in the context of various chemical reactions, such as in the synthesis of α-Aminated methyllithium, which is crucial for understanding carbamate reactions (Ortiz, Guijarro, & Yus, 1999).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-9-10-8-14(4,5)7-6-11(10)16/h10-11,16H,6-9H2,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPENMDGNVPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)CNC(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate |
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